molecular formula C18H25NO3 B5324168 2-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid

2-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B5324168
M. Wt: 303.4 g/mol
InChI Key: YWCJWEKQAAACAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a carbamoyl group attached to a 2,5-dimethylphenyl ethyl moiety

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-11-8-9-12(2)16(10-11)13(3)19-17(20)14-6-4-5-7-15(14)18(21)22/h8-10,13-15H,4-7H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCJWEKQAAACAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the 2,5-dimethylphenyl ethylamine, which is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired carbamoyl compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

2-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid
  • 2-{[1-(3,5-Dimethylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid
  • 2-{[1-(2,6-Dimethylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid

Uniqueness

2-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different chemical and biological properties compared to its isomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.